Product packaging for N-Acetylbenzamide(Cat. No.:CAS No. 1575-95-7)

N-Acetylbenzamide

Cat. No.: B075039
CAS No.: 1575-95-7
M. Wt: 163.17 g/mol
InChI Key: KGGRQKDGRGUWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylbenzamide is a versatile synthetic intermediate and a model compound of significant interest in organic chemistry and medicinal chemistry research. This compound features a benzamide core structure that is N-acetylated, making it a valuable building block for the synthesis of more complex heterocyclic systems and for studying molecular recognition. Its primary research applications include serving as a precursor in the development of pharmaceuticals and agrochemicals, particularly in the exploration of enzyme inhibitors where the amide functionality mimics biological substrates. Researchers utilize this compound to investigate metabolic pathways, specifically as a probe for amidase and acetyltransferase enzyme activity, providing insights into catalytic mechanisms and kinetics. The mechanism of action for its research applications often involves its role as a substrate analogue, where it competitively binds to active sites, allowing for the elucidation of enzyme structure-activity relationships (SAR). Its well-defined structure also makes it an excellent candidate for computational chemistry studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the behavior of larger, more pharmacologically relevant molecules. Available in high purity, this compound is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B075039 N-Acetylbenzamide CAS No. 1575-95-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1575-95-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-acetylbenzamide

InChI

InChI=1S/C9H9NO2/c1-7(11)10-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12)

InChI Key

KGGRQKDGRGUWAT-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(=O)C1=CC=CC=C1

Other CAS No.

1575-95-7

Synonyms

N-acetylbenzamide

Origin of Product

United States

Chemical and Physical Properties of N Acetylbenzamide

The fundamental properties of N-Acetylbenzamide have been documented in various chemical databases and are crucial for its handling and application in research.

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
CAS Number1575-95-7
AppearanceSolid

This table is interactive. Click on the headers to sort the data.

Synthesis of N Acetylbenzamide

The synthesis of N-Acetylbenzamide, like other amides, can be approached through several synthetic routes. A common method involves the acylation of benzamide (B126) with an acetylating agent. One general and widely applicable method for amide synthesis involves the reaction of a carboxylic acid with an amine. While specific literature detailing the optimized synthesis of this compound is not abundant, a general approach can be inferred from standard organic chemistry practices.

A plausible synthetic route would involve the reaction of benzamide with acetyl chloride or acetic anhydride. This reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct. The choice of solvent and reaction conditions, such as temperature, would be critical to optimize the yield and purity of the final product.

Reactivity Studies and Mechanistic Investigations of N Acetylbenzamide

Amide Bond Reactivity and Selective Cleavage Studies

The reactivity of the amide bond is central to peptide chemistry and organic synthesis, traditionally characterized by its planarity and resonance stabilization. However, inducing non-planarity in the amide bond can profoundly alter its chemical properties. In the context of N-Acetylbenzamide, the presence of the N-acetyl group introduces steric and electronic effects that influence the reactivity of the benzamide (B126) moiety.

Studies on related N,N-diacylated amides, such as N,N-di-tert-butoxycarbonyl (N,N-di-Boc) benzamides, have demonstrated that significant steric hindrance can force the amide bond into a twisted, non-planar geometry. This distortion disrupts the n(N) → π*(C=O) resonance, which is the source of the bond's typical stability and planarity. nsf.gov As a result of this diminished resonance, the amide bond becomes more susceptible to cleavage. Research has shown that selective cleavage of one of the amide's N-C(O) bonds can be achieved by carefully choosing reaction conditions. nsf.govresearchgate.net For instance, the less sterically hindered acetyl group could potentially be cleaved selectively over the benzoyl group in this compound under specific hydrolytic or nucleophilic attack conditions. Further investigations into N-alkylated twisted amides have provided evidence that N-alkylation can dramatically increase the non-planarity around the amide N-C(O) bond, activating it towards σ N-C cleavage. nih.gov

Oxidative Annulation Reactions Involving this compound Substrates

This compound has been utilized as a substrate in transition-metal-catalyzed oxidative annulation reactions. These reactions are powerful tools for constructing heterocyclic scaffolds. Specifically, rhodium(III)-catalyzed oxidative annulations of N-acylbenzamides with 1,3-enynes that possess allylic hydrogen atoms cis to the alkyne have been reported to yield isoindolinones. scispace.com

The mechanism of this transformation is notable for involving a 1,4-rhodium(III) migration from an alkenyl position to an allylic position. This allylic C–H activation forms an electrophilic π-allylrhodium(III) species, which is key to the annulation process. scispace.com While this compound (5a) successfully reacts with various 1,3-enynes to produce the corresponding isoindolinones, the yields are often lower than those achieved with benzoic acids under similar conditions. scispace.com In some cases, analysis of the crude reaction mixtures revealed residual starting materials and unidentified by-products alongside the desired annulation product. scispace.com

Below is a table summarizing the results of the reaction between this compound and several 1,3-enynes.

Rhodium(III)-Catalyzed Oxidative Annulation of this compound with 1,3-Enynes scispace.com
This compound1,3-Enyne SubstrateProduct (Isoindolinone)Yield (%)
5a2a7aa45
5a2b7ab31
5a2c7ac25
5a2f7af51
5a2g7ag42
5a2h7ah41 [a]

[a] Isolated as a 7:1 mixture of E:Z isomers.

Intramolecular Cyclization and Rearrangement Mechanisms

The principles of rhodium-catalyzed C-H activation have been extended to intramolecular reactions involving benzamide derivatives. When benzamides are tethered to an alkyne, they can undergo rhodium(III)-catalyzed intramolecular annulation to generate complex polycyclic structures such as tricyclic isoquinoline (B145761) derivatives in good yields. core.ac.ukrsc.org This methodology has also been applied to synthesize indolizinones and quinolizinones, demonstrating broad substrate scope and functional group tolerance. rsc.org

Mechanistic studies, supported by DFT calculations, suggest a pathway that differs from the one proposed for intermolecular annulations. The process is believed to begin with an initial C-H activation to form a rhodacycle intermediate. This is followed by a migratory insertion of the tethered alkyne into the rhodium-nitrogen bond of the rhodacycle. rsc.org This is in contrast to the proposed mechanism for intermolecular reactions, which involves insertion into the rhodium-carbon bond. core.ac.ukrsc.org The annulation is also effective for acrylamide (B121943) substrates. rsc.org

The behavior of this compound under acidic conditions is dictated by the relative reactivity of its two carbonyl groups and the stability of the N-C bonds. While specific studies on acid-catalyzed rearrangements of this compound are not widely detailed, the chemistry of related tertiary amides provides insight. In the hydrolysis of N-acetyldibenzamide, the products are a mixture of dibenzamide, benzamide, and benzoic acid. lsu.edu Notably, this compound was not isolated as an intermediate in these reactions, suggesting that it is less stable than the parent tertiary amide and readily undergoes further reaction under the hydrolysis conditions. lsu.edu

This suggests that under acidic catalysis, the acetyl group's carbonyl oxygen is likely protonated, making the carbonyl carbon highly electrophilic. Nucleophilic attack by water would lead to the cleavage of the N-acetyl bond, releasing acetic acid and benzamide. This preferential cleavage of the acetyl group over the benzoyl group can be attributed to the lesser steric hindrance and electronic properties of the acetyl carbonyl. General principles of acid-catalyzed rearrangements involve the formation of cationic intermediates that can undergo various transformations. msu.eduorganic-chemistry.org In the case of this compound, this primarily manifests as hydrolysis rather than a complex skeletal rearrangement.

Ligand Exchange Reactions and Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, primarily the two carbonyl oxygen atoms and, to a lesser extent, the amide nitrogen. These sites allow it to act as a ligand for metal ions. The coordination chemistry of similar imide compounds supports this potential. For example, methyl-2-thienylimide has been shown to act as a ligand, combining with metal(II) perchlorates of nickel, manganese, and cobalt to form complexes. researchgate.net

Coordination of this compound to a metal center would make it a participant in ligand exchange reactions. libretexts.org A ligand exchange reaction involves the replacement of a ligand in a coordination complex with another from the surrounding solution. libretexts.orguci.edu The kinetics and mechanism of such reactions can be associative, dissociative, or interchange. Although specific studies detailing this compound as a ligand in exchange reactions are not prominent, its structural features are conducive to forming coordination complexes that could undergo such processes. The specific mode of coordination (e.g., monodentate via one carbonyl oxygen or bidentate chelation) would influence the stability of the resulting complex and its reactivity in ligand exchange.

Reactivity with Specific Reagents (e.g., Hydroxylamine (B1172632) Hydrochloride, Acyl Iodides)

The reactivity of this compound has been explored with several specific reagents, leading to the synthesis of valuable chemical structures.

Hydroxylamine Hydrochloride: A convenient and regioselective synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles has been developed from the reaction of N-acetylbenzamides with hydroxylamine hydrochloride. researchgate.netuludag.edu.tr The reaction is typically conducted at elevated temperatures (e.g., 80 °C) in the presence of a base such as pyridine. The use of microwave irradiation has been shown to facilitate the reaction, leading to moderate to good yields in shorter timeframes. researchgate.net Studies on the reaction conditions have shown that performing the reaction in a solvent-free medium can provide a 56% yield, which is superior to the low yields obtained in various solvents over longer periods. researchgate.net

Screening of Reaction Conditions for this compound with Hydroxylamine Hydrochloride researchgate.net
EntrySolventBaseTime (min)Yield (%)
1EthanolPyridine36015
2AcetonitrilePyridine36020
3ToluenePyridine36010
4Solvent-freePyridine2556
5Solvent-freeTriethylamine120No Reaction

Acyl Iodides: The reaction of acyl iodides with related N,N-dialkyl amides demonstrates two competing pathways: transacylation and cleavage of an N-C bond. researchgate.net For example, the reaction of benzoyl iodide with N,N-dimethylacetamide results in the formation of N-methyl-N-acetylbenzamide in a 20% yield, alongside products of transacylation. researchgate.net This reaction proceeds through the cleavage of a methyl-nitrogen bond and subsequent acylation of the nitrogen. The formation of the new imide, MeN(COMe)COPh, indicates that acyl iodides can be used to convert N-acyl-N-alkylamides into more complex imides. This reactivity suggests that this compound itself, if N-alkylated, could undergo similar transformations. The reactivity of acyl halides generally follows the order Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride. reddit.com

Applications of N Acetylbenzamide in Advanced Materials and Catalysis Research

Precursor Development for Metal Deposition

In the fabrication of microelectronics and other advanced devices, the deposition of thin metal films is a critical step. N-Acetylbenzamide has emerged as a promising ligand in the development of precursor molecules for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques require volatile and thermally stable precursor compounds that can decompose cleanly to deposit high-purity metal films.

Copper Compounds for Vapor Deposition (CVD and ALD)

This compound has been successfully incorporated into copper complexes designed for vapor deposition processes. aip.org The goal is to create precursors that are sufficiently volatile and reactive for depositing pure copper films, which are essential for interconnects in integrated circuits. Researchers have synthesized and characterized copper(I) compounds featuring this compound as a ligand. aip.org

One of the key advantages of using this compound is its own stability and volatility. aip.org Thermogravimetric analysis (TGA) has shown that this compound volatilizes completely between 147.6 °C and 226 °C, leaving no residue. aip.org This is a crucial property for a CVD or ALD precursor ligand, as it suggests the ligand can be removed cleanly during the deposition process without being incorporated as an impurity in the final copper film. aip.org

Interestingly, while the ligand contains oxygen, it has been observed in related silver complexes that it does not promote the formation of metal oxides during deposition. aip.org This suggests that copper precursors with this compound ligands could potentially deposit pure copper films without oxide contamination, a significant challenge in copper deposition. aip.orgscispace.com

PropertyObservation for this compoundRelevance to CVD/ALD
VolatilityCompletely volatilizes between 147.6 °C and 226 °C. aip.orgEnsures efficient transport of the precursor to the substrate surface in the vapor phase.
ResidueLeaves no residual mass upon volatilization. aip.orgIndicates clean decomposition, reducing the risk of ligand incorporation and film contamination.
Oxygen ContentDid not promote silver oxide formation in analogous Ag(I) complexes. aip.orgSuggests a lower risk of copper oxide impurities in the deposited film.
Table 1: Thermal Properties of this compound and Their Significance in Vapor Deposition.

Ligand Design for Volatile Metal Complexes

A volatile metal complex must be molecular and thermally stable, with ligands that satisfy the metal's coordination requirements while neutralizing its charge. core.ac.uk The design of the ligand is therefore paramount. This compound serves as an effective ligand for creating volatile metal complexes due to its inherent volatility and its ability to form stable coordination compounds. aip.org

When this compound coordinates to a metal center, such as copper, it can form complexes that are suitable for vapor deposition. aip.org For a complex to be useful as a precursor, the bonds between the metal and the ligand should be strong enough to ensure stability during vaporization and transport, but weak enough to be broken under controlled conditions on the substrate surface. aip.org In one studied copper complex, the this compound ligand coordinates in a monodentate fashion, with a Cu–N bond length of 1.892(1) Å. aip.org The slight lengthening of this bond compared to similar structures may be advantageous for an ALD process, as it would require less energy to break. aip.org

The ability of the this compound ligand to be stable and volatile on its own is a significant benefit, as it can potentially be removed from the reaction chamber without decomposing and contaminating the deposited film. aip.org

Ligand Design in Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in dictating the properties and reactivity of metal complexes. This compound can act as a versatile ligand, coordinating to metal centers through its nitrogen or oxygen atoms. aip.orgresearchgate.net This coordination ability is central to its application in creating precursors for metal deposition.

In a synthesized 1,3-diisopropyl-imidazolin-2-ylidene copper(I) complex, the this compound ligand coordinates to the copper atom in a monodentate fashion through its nitrogen atom. aip.org The linear coordination geometry around the copper atom is maintained, with a bond angle of 174.51(1)°. aip.org The ability of the amide group's heteroatoms to chelate with metal ions is a key feature of benzamide (B126) derivatives in forming stable complexes. researchgate.net This interaction demonstrates the utility of this compound in stabilizing metal centers, a fundamental aspect of ligand design in organometallic chemistry.

ComplexCoordination ModeMetal-Ligand BondBond Length (Å)
(1,3-diisopropyl-imidazolin-2-ylidene)copper(I) this compoundMonodentate (via Nitrogen)Cu–N1.892(1) aip.org
Table 2: Coordination Details of this compound in a Copper(I) Complex.

Role in Supramolecular Materials Design and Cocrystallization

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. Cocrystallization is a key technique in this field, allowing for the modification of the physical properties of materials by combining two or more different molecules in a single crystal lattice.

Molecules containing amide functional groups are excellent candidates for building blocks in supramolecular design because they can form robust and directional hydrogen bonds. mdpi.com Specifically, the amide group can participate in strong "amide-amide" hydrogen bonding interactions, forming predictable patterns or "supramolecular synthons." mdpi.com this compound, with its N-H donor and C=O acceptor sites, has the potential to form these synthons.

While direct studies on this compound cocrystals are limited in the provided context, the behavior of similar molecules provides strong evidence for its potential. For instance, cocrystals involving phenylpiracetam (which contains a primary amide) and 4-hydroxybenzamide demonstrate the diversity of supramolecular synthons that can form, including amide-amide and amide-acid interactions. mdpi.com These interactions lead to the formation of well-defined molecular chains and dimers. mdpi.com Given its structure, this compound is expected to participate in similar hydrogen-bonding motifs, making it a valuable component for designing cocrystals and other supramolecular materials with tailored properties.

Pre Clinical Investigations into Biological Activities and Structure Activity Relationships Sar of N Acetylbenzamide and Its Derivatives

In Vitro Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms

N-Acetylbenzamide derivatives, particularly N-benzylbenzamides, have been identified as a promising class of tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in the synthesis of melanin; its inhibition is a primary strategy for addressing hyperpigmentation. doi.org The inhibitory action of these compounds is rooted in their ability to interact with the enzyme's active site. doi.orgmdpi.com

Kinetic and in silico docking studies have been employed to elucidate the mechanism of inhibition. For many derivatives, the mode of action is competitive inhibition, where the compound competes with the natural substrate (like L-DOPA) for binding to the tyrosinase active site. nih.govmdpi.com Docking studies with mushroom tyrosinase have helped visualize these interactions, showing that the benzamide (B126) scaffold can fit within the enzyme's catalytic pocket. doi.org

Structure-activity relationship (SAR) studies have revealed key structural features that enhance inhibitory potency. For instance, the presence of hydroxyl groups on the benzamide structure is crucial for activity. nih.gov Furthermore, research on N-benzylbenzamide derivatives has shown that substitutions on the aromatic rings significantly influence efficacy. A study found that 5-aryl-substituted compounds generally exhibited greater tyrosinase inhibition than their 5-alkyl-substituted counterparts, suggesting that the aryl group plays a vital role in the binding interaction with the enzyme. doi.org One potent derivative, compound 15 in a studied series, effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC₅₀ value of 2.2 μM. nih.gov

Table 1: Docking Scores of N-Benzylbenzamide Derivatives with Mushroom Tyrosinase

Compound Docking Score In Vitro Activity Reference
3a Matches in vitro data doi.org

| 3e | Matches in vitro data | doi.org |

Note: Specific numerical docking scores were not detailed in the provided source, but were stated to agree well with observed in vitro data. doi.org

Modulation of sEH and PPAR Pathways

Derivatives of N-benzylbenzamide have been engineered as dual-target ligands that simultaneously modulate soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). nih.govresearchgate.net This dual-action approach is investigated for conditions like metabolic syndrome, where targeting both pathways could offer synergistic benefits in improving diabetic conditions and hypertension. nih.govresearchgate.net

Soluble epoxide hydrolase is the enzyme responsible for metabolizing epoxyeicosatrienoic acids (EETs), which are signaling molecules with cardiovascular and renal protective effects, into their less active diol forms (DHETs). researchgate.netnih.gov By inhibiting sEH, the levels of beneficial EETs are increased. nih.gov PPARγ is a nuclear receptor that plays a critical role in insulin sensitivity and lipid metabolism. nih.gov

SAR studies on the N-benzylbenzamide scaffold led to the development of compounds that fit a merged sEH/PPARγ pharmacophore. This resulted in the identification of potent dual modulators. One standout compound, 14c , demonstrated submicromolar efficacy against both targets. nih.govresearchgate.net

Table 2: Dual-Target Activity of N-Benzylbenzamide Derivative 14c

Target Activity Metric Value (μM) Source
Soluble Epoxide Hydrolase (sEH) IC₅₀ 0.3 nih.govresearchgate.net

| PPARγ | EC₅₀ | 0.3 | nih.govresearchgate.net |

Inhibition of MALT1 Proteases (in pre-clinical models)

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key intracellular signaling molecule with a dual function: it acts as a scaffold protein and as a protease (paracaspase). nih.govnih.govresearchgate.net The protease activity of MALT1 is crucial for the activation of the NF-κB transcription factor pathway, which is vital for the proliferation and survival of certain lymphocytes. nih.govembopress.org

Deregulated MALT1 activity is a hallmark of specific subtypes of lymphoma, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), making it a significant therapeutic target. researchgate.net Inhibition of the MALT1 protease can suppress the survival signals in these malignant cells. researchgate.net Furthermore, MALT1 protease activity is involved in the activation of endothelial cells and plays a role in vascular inflammation. nih.gov Preclinical studies have shown that pharmacological inhibition of MALT1 is effective in models of B-cell malignancies and can dampen certain autoimmune responses. embopress.orgresearchgate.net While specific this compound derivatives have not been explicitly detailed as MALT1 inhibitors in the available research, the development of small-molecule inhibitors for this protease is an active area of research, and benzamide-containing structures are common in medicinal chemistry.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. nih.govnih.govpatsnap.com Because rapidly dividing cells require efficient nucleotide synthesis, DHFR has long been a target for anticancer and antimicrobial therapies. patsnap.comwikipedia.org

Benzamide-based structures have been investigated as potential DHFR inhibitors. One study focused on designing and synthesizing benzamide derivatives of trimethoprim as inhibitors of human DHFR (hDHFR). mdpi.com By incorporating an amide bond into the structure, researchers aimed to create compounds with enhanced inhibitory activity. The resulting novel analogs were tested for their ability to inhibit recombinant human DHFR, and several compounds showed higher binding affinity and greater inhibitory activity than the parent molecule, trimethoprim. mdpi.com Another related compound, benzamide riboside, has been shown to inhibit cell growth by indirectly downregulating DHFR protein levels. nih.gov

Table 3: In Vitro hDHFR Inhibitory Activity of Benzamide Trimethoprim Analogs

Compound IC₅₀ (μM) Source
JW1-JW8 Data included in study mdpi.com
MB1 Data included in study mdpi.com
MB3 Data included in study mdpi.com

| MB4 | Data included in study | mdpi.com |

Note: The referenced study confirmed higher activity than the standard but did not provide specific IC₅₀ values in the abstract. mdpi.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. nih.gov This therapeutic strategy is based on increasing the levels of the neurotransmitter acetylcholine in the brain by preventing its breakdown by AChE. nih.gov

Several N-phenyl and N-benzyl benzamide derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.govnih.gov One series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives was assessed for anticholinesterase activity using the in vitro Ellman test. nih.gov The rationale was that phthalimide-based compounds are capable of binding to the peripheral active site (PAS) of the acetylcholinesterase enzyme. nih.gov

In a separate study, a series of N-benzyl benzamide derivatives were investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme with a similar function to AChE that is also implicated in Alzheimer's disease progression. nih.gov Several of these compounds demonstrated potent inhibition of BChE, with IC₅₀ values ranging from the picomolar to nanomolar range, and also showed neuroprotective effects in an oxidative damage model. nih.gov

In Vitro Antimicrobial and Antifungal Activity Assessments

Benzamide derivatives have demonstrated a wide spectrum of pharmacological effects, including significant antimicrobial, antibacterial, and antifungal properties. nanobioletters.comresearchgate.net Numerous studies have synthesized and tested various this compound analogs against a range of pathogenic microbes.

In vitro assessments are typically conducted using methods such as the disc diffusion technique to measure the zone of inhibition (ZOI) and broth dilution methods to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC). nanobioletters.comjapsonline.com

Studies on N-phenylbenzamides and other derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Lactobacillus rhamnosus) and Gram-negative bacteria (e.g., Escherichia coli). nanobioletters.comresearchgate.netnih.gov Antifungal activity has also been well-documented, particularly against Candida albicans. researchgate.netnih.gov Structure-activity relationship analyses suggest that the presence and position of substituents, such as halo and methoxy groups, can significantly influence the antimicrobial potency. japsonline.comnih.gov For example, certain chloro and bromo substituted compounds exhibited greater activity.

Table 4: Summary of In Vitro Antimicrobial and Antifungal Activities of Benzamide Derivatives

Compound/Derivative Series Test Organism(s) Key Findings (ZOI, MIC, MBC/MFC) Source(s)
Benzamide derivative 5a B. subtilis, E. coli ZOI: 25 mm (B. subtilis), 31 mm (E. coli); MIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli) nanobioletters.comresearchgate.net
Benzamide derivatives 6b, 6c B. subtilis, E. coli ZOI: 24 mm; MIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli) nanobioletters.comresearchgate.net
N-phenylbenzamides 7a-7d, 7f E. coli, L. rhamnosus, B. subtilis MIC: 8 µg/mL (E. coli, L. rhamnosus), 16 µg/mL (B. subtilis) researchgate.net
N-phenylbenzamide 7a C. albicans Good antifungal activity, ZOI: 18 mm researchgate.net
Pyrimidinylsulfamoyl azolylbenzamides 12c, 12e B. subtilis Excellent activity, greater than standard (Chloramphenicol); MBC = 2 x MIC
N-benzoyl hydrazide 6e (3,4-dichloro) Bacteria & Fungi Showed good inhibition against pathogenic microbes. japsonline.com

| N-benzoyl hydrazide 6f (tetrafluoro) | Bacteria & Fungi | Showed good inhibition against pathogenic microbes. | japsonline.com |

In Vitro Antiparasitic Activity Evaluations

Derivatives of this compound, particularly N-phenylbenzamide analogues, have been the subject of in vitro investigations to determine their efficacy against a range of protozoan parasites. Studies have focused on kinetoplastids, a group of flagellated protozoa responsible for diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis.

Research into a series of N-phenylbenzamide derivatives, including bis(2-aminoimidazolines) and bisarylimidamides, revealed significant activity against three specific trypanosomatid parasites: Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani nih.gov. The bis(2-aminoimidazolines) and related bis(2-aminobenzimidazoles) demonstrated activity against T. brucei in the micromolar range nih.gov. Notably, the bisarylimidamide series of compounds exhibited potent, submicromolar inhibition of all three parasites (T. brucei, T. cruzi, and L. donovani) nih.gov.

To assess the specificity of these compounds, their activity was also tested against Trichomonas vaginalis, a non-kinetoplastid urogenital parasite. The results indicated that none of the tested N-phenylbenzamide derivatives displayed significant activity against T. vaginalis, suggesting a degree of selectivity towards kinetoplastid parasites nih.gov. Furthermore, cytotoxicity assays against various mammalian cell lines, including HEK, L929 fibroblasts, THP-1, and Vero CCL-80, were conducted to establish selectivity indexes (SI), which compare the toxicity to mammalian cells with the activity against the parasites nih.gov.

Compound SeriesTarget ParasiteObserved In Vitro Activity RangeActivity against T. vaginalis
Bis(2-aminoimidazolines)Trypanosoma bruceiMicromolarNot relevant
Bis(2-aminobenzimidazoles)Trypanosoma bruceiMicromolarNot relevant
BisarylimidamidesT. brucei, T. cruzi, L. donovaniSubmicromolarNot relevant

Biological Target Identification and Validation Approaches

Identifying the molecular targets of this compound and its derivatives is crucial for understanding their mechanism of action and for guiding further drug development. A combination of computational and experimental methods is employed for this purpose.

Computational, or in silico, methods provide a powerful first step in hypothesizing the biological targets of novel compounds. nih.gov These approaches use the chemical structure of a molecule to predict its interactions with known protein targets. For benzamide derivatives, molecular modeling techniques are used to examine quantitative structure-activity relationships (QSAR), which create statistical models to identify relationships between the physicochemical properties of molecules and their biological activities. mdpi.com

Molecular docking is a prominent in silico method used to predict the preferred binding orientation of a ligand to a receptor. mdpi.com This simulation approach can estimate the binding affinity and complementarity between benzamide derivatives and specific protein targets, such as the bacterial enzyme DNA gyrase B. mdpi.comscispace.com Furthermore, computational tools can predict absorption, distribution, metabolism, elimination, and toxicology (ADMET) properties, helping to assess the drug-like potential of new analogues. mdpi.com These predictions can prioritize compounds for further investigation by identifying those with suitable docking scores and favorable pharmacokinetic profiles. mdpi.comscispace.com

Following in silico prediction, in vitro experimental models are essential to validate the hypothesized biological targets. axxam.com These models can range from biochemical assays with purified proteins to complex cell-based systems.

Cell-based assays are fundamental for confirming that the modulation of a predicted target produces the expected cellular outcome. axxam.com For instance, the effects of N-substituted benzamides have been studied in cancer cell lines like the mouse 70Z/3 pre-B cell line and the human promyelocytic HL-60 cell line. nih.gov In these models, researchers can measure cellular responses such as apoptosis, cell cycle arrest, and the activation of specific signaling pathways. axxam.comnih.gov

Genetic approaches, such as RNA interference (RNAi), can also be used to validate targets. By knocking down the expression of a putative target gene, scientists can determine if it mimics or alters the effect of the compound, thereby establishing a link between the protein and the compound's activity. nih.gov Biophysical techniques are also employed to confirm direct binding between the compound and its target protein and to characterize the binding affinity and kinetics. nih.gov

In vitro studies have provided key insights into the molecular mechanisms of this compound derivatives. For certain N-substituted benzamides, the mechanism of action involves the induction of apoptosis. nih.gov Investigations using the HL-60 and 70Z/3 cell lines demonstrated that these compounds can induce the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9, a key initiator of the apoptotic cascade. nih.gov This apoptotic mechanism was confirmed by the ability of caspase inhibitors to block cell death. nih.gov Further studies showed that prior to apoptosis, the compounds induce a G2/M cell cycle block. nih.gov

In the context of antiparasitic activity, strong evidence suggests that N-phenylbenzamide derivatives target the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov The kDNA, a network of circular DNA within the parasite's single mitochondrion, is rich in adenine-thymine (AT) base pairs. Biophysical studies have shown that these benzamide derivatives act as DNA minor groove binders, with a strong preference for AT-rich sequences. nih.gov This interaction is believed to disrupt kDNA function, potentially by displacing essential DNA-binding proteins, ultimately leading to parasite death. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and evaluating how these changes affect its biological activity.

For a series of benzamide and picolinamide derivatives evaluated as acetylcholinesterase (AChE) inhibitors, SAR investigation revealed that the substitution pattern significantly influenced activity. nih.gov Specifically, the position of a dimethylamine side chain on the benzamide scaffold markedly impacted the inhibitory activity and selectivity against AChE. nih.gov Derivatives with a para-substituted dimethylamine side chain showed more potent inhibition and higher selectivity for AChE compared to those with meta- or ortho-substituted chains. nih.gov The study also suggested that picolinamide derivatives were generally more potent AChE inhibitors than the corresponding benzamide derivatives. nih.gov

In antiparasitic N-phenylbenzamide derivatives, SAR studies have explored modifications to various parts of the molecule. nih.gov The ionization state of the molecules at physiological pH (pKa) was found to correlate with their DNA binding affinities and, consequently, their antiparasitic activity. nih.gov Systematic variations help to identify the key structural features—the pharmacophore—required for potent biological activity and to refine analogues with improved properties. researchgate.net

Compound ClassStructural ModificationImpact on Biological ActivityReference Target
Benzamide DerivativesPosition of dimethylamine side chain (ortho, meta, para)Para-substitution resulted in the most potent and selective inhibition. Potency order: Para > Meta > Ortho.Acetylcholinesterase (AChE)
N-phenylbenzamide AnaloguesIonization state at physiological pH (pKa)Correlated with DNA binding affinity and antiparasitic activity.Kinetoplast DNA (kDNA)

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing N-Acetylbenzamide, and how can their efficiency be evaluated?

  • This compound is synthesized via acetylation of benzamide derivatives. A green synthesis approach using Phyllanthus emblica (Amla) fruit extract as a catalyst has been reported, yielding a melting point of 119°C and validated by IR (1652 cm⁻¹) and ¹H-NMR (δ7.46–8.10) . Efficiency can be assessed by comparing reaction yields, purity (via melting point consistency), and environmental metrics (e.g., solvent use, catalyst recyclability). Alternative methods include reductive amination of per-O-acetylated precursors, with efficiency evaluated through mass spectrometry (Q-TOF) and CID fragmentation analysis .

Q. How is this compound characterized using spectroscopic techniques?

  • IR spectroscopy identifies carbonyl stretches (amide I band at ~1652 cm⁻¹) and aromatic C-H bending. ¹H-NMR in DMSO-d₆ resolves aromatic protons (δ7.46–8.10) and acetyl groups (δ2.1–2.3, if visible). Discrepancies in reported melting points (e.g., 117°C vs. 119°C) may arise from polymorphic forms or impurities, necessitating cross-validation with elemental analysis or HPLC .

Q. What are the thermal stability profiles of this compound under different conditions?

  • Thermogravimetric analysis (TGA) under nitrogen shows complete volatilization at ~147.6°C with no residue, indicating thermal stability up to this threshold. This property is critical for applications like chemical vapor deposition (CVD), where ligand stability prevents decomposition during metal film formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

  • Discrepancies (e.g., melting point variations) may stem from experimental conditions (e.g., heating rate, purity of reagents) or polymorphism. Researchers should replicate synthesis under controlled conditions, use high-purity solvents, and validate results with complementary techniques like differential scanning calorimetry (DSC) or X-ray crystallography . Contradictions in NMR data could arise from solvent effects (e.g., DMSO vs. CDCl₃), requiring standardization of solvent systems .

Q. What considerations are essential when using this compound as a ligand in chemical vapor deposition (CVD) processes?

  • Ligand volatility (TGA onset: ~147.6°C) and oxygen content must be optimized to avoid oxide formation in metal films. For example, this compound in Ag(I) complexes produces oxide-free silver films, but similar studies for copper require testing ligand exchange kinetics and precursor volatility .

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental or biological samples?

  • Low volatility and solubility complicate headspace analysis. Failed detection in sweat/saliva extracts highlights the need for derivatization (e.g., silylation) to enhance GC-MS sensitivity. Alternative approaches include LC-MS/MS with multiple reaction monitoring (MRM) to improve selectivity .

Q. How does the structural configuration of this compound derivatives influence their reactivity in catalytic processes?

  • Substituents on the benzamide ring (e.g., alkylation, fluorination) alter electron density and steric effects. For example, N-alkylated glucosamine derivatives show varied enzymatic phosphorylation rates, suggesting that bulky groups (e.g., benzyl) may hinder enzyme access. Computational modeling (DFT) can predict reactivity trends .

Q. What methodologies are employed to assess the synergistic effects of this compound in fungicidal mixtures?

  • Synergy with compounds like Folpet or phosphorous acid is tested via isobologram analysis or fractional inhibitory concentration (FIC) indices. Patent data suggest enhanced antifungal activity in combinatorial formulations, requiring validation through in vitro bioassays (e.g., mycelial growth inhibition) .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with repositories like NIST or PubChem to identify outliers .
  • Environmental Safety : Follow protocols for waste disposal (e.g., separate storage for halogenated byproducts) to mitigate ecological risks .
  • Ethical Reporting : Disclose synthesis conditions (e.g., catalyst source, solvent purity) to ensure reproducibility, aligning with qualitative research standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.